molecular formula C21H23NO6 B2842388 N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 1093408-07-1

N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No.: B2842388
CAS No.: 1093408-07-1
M. Wt: 385.416
InChI Key: MIUJLSMULFUXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide” is a chemical compound with the molecular formula C22H25NO6 . It has a molecular weight of 399.44 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and is used worldwide by chemists for compound identification.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Chemoselective Synthesis and Kinetics

Chemoselective Acetylation for Antimalarial Drugs Synthesis

A study highlights the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction are explored, using various acyl donors, with vinyl acetate found to be the most effective due to its irreversible reaction nature. This research underscores the importance of kinetic control and chemoselectivity in synthesizing pharmaceutical intermediates (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Novel Coordination Complexes for Antioxidant Applications

The synthesis and characterization of novel coordination complexes derived from pyrazole-acetamide derivatives have been reported. These complexes demonstrate significant antioxidant activity, highlighting the role of hydrogen bonding in their self-assembly processes. This study suggests potential applications in developing antioxidant agents based on coordination chemistry (Chkirate et al., 2019).

Antioxidant and Anti-inflammatory Properties

Evaluation of Heterocyclic Derivatives for Therapeutic Applications

Research focusing on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, sheds light on the multifaceted applications of these compounds in therapeutic contexts. Such studies are crucial for the development of new drugs with minimized side effects and enhanced efficacy (Faheem, 2018).

Synthesis and Drug Design

Green Approaches in Drug Design and Discovery

A study presents environmentally friendly synthesis methods for potential analgesic and antipyretic compounds, including N-(4-hydroxyphenyl)acetamide derivatives. This research emphasizes the importance of green chemistry in drug design and discovery, offering sustainable and less toxic synthesis pathways for pharmaceuticals (Reddy, Ramana Reddy, & Dubey, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

N-(8-hydroxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-13(23)22-17-18(24)19-16(27-21(17)26-15-10-6-3-7-11-15)12-25-20(28-19)14-8-4-2-5-9-14/h2-11,16-21,24H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUJLSMULFUXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.